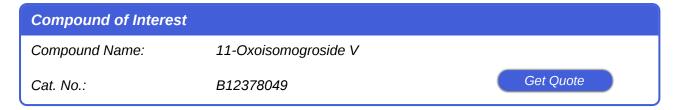


An In-depth Technical Guide to 11-Oxoisomogroside V: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoisomogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This compound, along with other mogrosides, contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, non-caloric sweetener. Beyond its sweetness, **11-Oxoisomogroside V** has garnered scientific interest for its potential biological activities, including the activation of the transcriptional coactivator PGC-1α, a key regulator of energy metabolism. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic data of **11-Oxoisomogroside V**, along with detailed experimental protocols for its isolation and characterization.

Chemical Structure and Stereochemistry

11-Oxoisomogroside V possesses a complex molecular architecture, featuring a tetracyclic triterpenoid aglycone, known as mogrol, substituted with five β -D-glucose units. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1][2].







The aglycone is characterized by a cucurbitane skeleton with an oxidized carbonyl group at the C-11 position. The five glucose moieties are attached at two positions on the aglycone: a trisaccharide chain at C-3 and a disaccharide chain at C-24. The complete chemical name for the aglycone is 10α -cucurbit-5-ene-3 β ,24(R),25-triol-11-one.

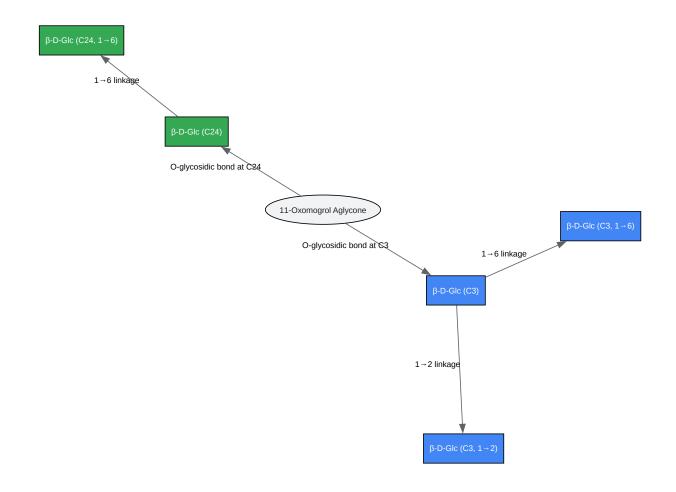
The stereochemistry of the glycosidic linkages has been determined to be β for all five glucose units. The connectivity of the sugar chains is as follows:

- At C-3 of the aglycone: A trisaccharide chain with the structure β-D-glucopyranosyl-(1 → 2)-[β-D-glucopyranosyl-(1 → 6)]-β-D-glucopyranoside.
- At C-24 of the aglycone: A disaccharide chain with the structure β-D-glucopyranosyl-(1→6)β-D-glucopyranoside.

The molecular formula of **11-Oxoisomogroside V** is C₆₀H₁₀₀O₂₉, and its molecular weight is 1285.42 g/mol [3].

A two-dimensional representation of the chemical structure is provided below:





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Caption: Simplified diagram of ${f 11} ext{-}{f Oxoisomogroside}$ ${f V}$ structure.

Quantitative Data







The structural elucidation of **11-Oxoisomogroside V** was heavily reliant on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **11-Oxoisomogroside V**, as reported in the literature[1][2]. The data were acquired in pyridine-d₅.

Table 1: ¹3C NMR Data for **11-Oxoisomogroside V** (150 MHz, C₅D₅N)



Position	δc (ppm)	Position	δc (ppm)
Aglycone	Glc I (at C-3)		
1	38.1	1'	105.7
2	26.8	2'	83.1
3	88.9	3'	78.4
4	39.7	4'	71.8
5	52.9	5'	78.2
6	121.7	6'	69.4
7	134.5	Glc II (at C-3, 1 → 2)	
8	48.1	1"	105.2
9	51.5	2"	75.3
10	41.2	3"	78.3
11	211.3	4"	71.6
12	50.1	5"	78.1
13	47.8	6"	62.8
14	49.8	Glc III (at C-3, 1 → 6)	
15	32.1	1'''	104.9
16	28.5	2'''	75.2
17	45.3	3'''	78.2
18	20.1	4'''	71.5
19	28.7	5'''	78.0
20	36.1	6'''	62.7
21	18.9	Glc IV (at C-24)	
22	35.4	1""	105.9



23 29.1 2"" 75.4 24 76.9 3"" 78.5 25 72.1 4"" 71.9 26 30.1 5"" 78.3 27 28.9 6"" 69.5 28 25.1 Glc V (at C-24, 1 - 6) 29 19.8 1"" 104.8 30 25.9 2"" 75.1 3"" 78.1 4"" 71.4 5"" 77.9 6"" 62.6				
25 72.1 4"" 71.9 26 30.1 5"" 78.3 27 28.9 6"" 69.5 28 25.1 Glc V (at C-24, 1→6) 29 19.8 1"" 104.8 30 25.9 2"" 75.1 3"" 78.1 4"" 71.4 5"" 77.9	23	29.1	2""	75.4
26 30.1 5"" 78.3 27 28.9 6"" 69.5 28 25.1 Glc V (at C-24, 1→6) 29 19.8 1"" 104.8 30 25.9 2"" 75.1 3"" 78.1 4"" 71.4 5"" 77.9	24	76.9	3""	78.5
27 28.9 6"" 69.5 28 25.1 Glc V (at C-24, 1→6) 29 19.8 1"" 104.8 30 25.9 2"" 75.1 3"" 78.1 4""" 71.4 5""" 77.9	25	72.1	4""	71.9
28 25.1 Glc V (at C-24, 1→6) 29 19.8 1""" 104.8 30 25.9 2""" 75.1 3""" 78.1 4""" 71.4 5""" 77.9	26	30.1	5""	78.3
29 19.8 1"" 104.8 30 25.9 2"" 75.1 3"" 78.1 4"" 71.4 5"" 77.9	27	28.9	6""	69.5
30 25.9 2""" 75.1 3""" 78.1 4""" 71.4 5""" 77.9	28	25.1	Glc V (at C-24, 1→6)	
3"" 78.1 4"" 71.4 5"" 77.9	29	19.8	1"""	104.8
4"" 71.4 5"" 77.9	30	25.9	2"""	75.1
5"" 77.9	3"""	78.1	_	
6""" 62.6	4"""	71.4	_	
			-	

Table 2: ${}^{1}H$ NMR Data for **11-Oxoisomogroside V** (600 MHz, C₅D₅N)

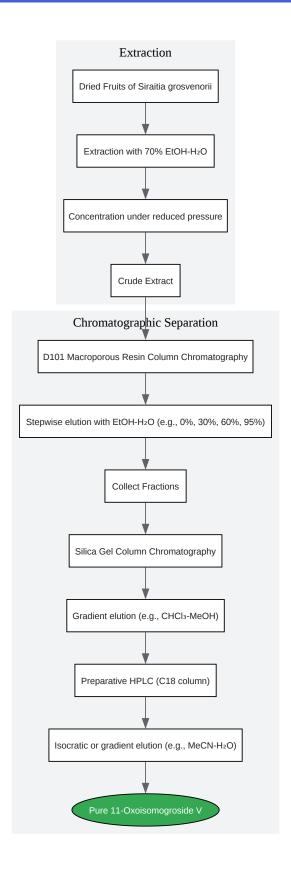


Position	δΗ (ppm, J in Hz)	Position	δΗ (ppm, J in Hz)
Aglycone	Glc I (at C-3)		
1α	1.45 m	1'	4.91 d (7.8)
1β	1.05 m	2'	4.32 m
2α	2.15 m	3'	4.15 m
2β	1.85 m	4'	4.10 m
3α	3.25 dd (11.4, 4.2)	5'	3.95 m
7	5.85 br s	6'a	4.55 m
12β	2.85 d (16.2)	6'b	4.25 m
18	1.01 s	Glc II (at C-3, 1→2)	
19	1.35 s	1"	5.35 d (7.8)
21	0.95 d (6.0)	Glc III (at C-3, 1 → 6)	
26	1.51 s	1'''	4.88 d (7.8)
27	1.49 s	Glc IV (at C-24)	
28	1.25 s	1""	4.95 d (7.8)
29	0.91 s	Glc V (at C-24, 1→6)	
30	1.41 s	1""	4.85 d (7.8)

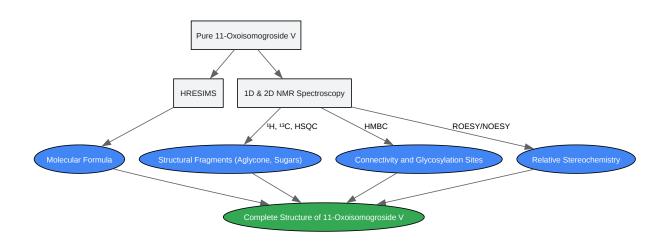
Experimental Protocols Isolation and Purification of 11-Oxoisomogroside V

The following is a generalized protocol for the isolation of **11-Oxoisomogroside V** from the fruits of Siraitia grosvenorii, based on published methods[1][2].









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